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molecular formula C9H6Cl2O4 B1403779 2-(3,5-Dichlorophenyl)malonic acid CAS No. 1443412-41-6

2-(3,5-Dichlorophenyl)malonic acid

Cat. No. B1403779
M. Wt: 249.04 g/mol
InChI Key: YJNQGHZDKPTGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238650B2

Procedure details

The crude 1,3-dimethyl 2-(3,5-dichlorophenyl)propanedioate form Step A was taken up in methanol (150 mL) and water (300 mL). To this mixture was added 50% aqueous sodium hydroxide (120 g, 1.5 mol) over 30 min at room temperature. The reaction mixture was stirred at room temperature for 18 hours and then cooled to 10° C. in an ice bath. The mixture was acidified with concentrated hydrochloric acid (135 mL of 37%) over 30 min while maintaining the temperature of the reaction mixture at less than 17° C. The reaction mixture was extracted with ethyl acetate (600 mL) and the organic phase was concentrated under vacuum to give a viscous oil. The crude oil was treated with dichloromethane (200 mL) and stirred till a thick slurry formed. The slurry was filtered and dried via suction filtration under a nitrogen blanket for 48 hours at room temperature to give a solid (76.0 g, 84% over 2 steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:14]([O:16]C)=[O:15])[C:10]([O:12]C)=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+].Cl.ClCCl>CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:10]([OH:12])=[O:11])[C:14]([OH:16])=[O:15])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)OC)C(=O)OC
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
135 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture at less than 17° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (600 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
STIRRING
Type
STIRRING
Details
stirred till a thick slurry
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried via suction filtration under a nitrogen blanket for 48 hours at room temperature
Duration
48 h
CUSTOM
Type
CUSTOM
Details
to give a solid (76.0 g, 84% over 2 steps)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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